2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC14771026
Molecular Formula: C18H20N6O3
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide -](/images/structure/VC14771026.png)
Specification
Molecular Formula | C18H20N6O3 |
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Molecular Weight | 368.4 g/mol |
IUPAC Name | 2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide |
Standard InChI | InChI=1S/C18H20N6O3/c1-23-21-16(20-22-23)12-5-4-6-13(9-12)19-14(25)11-24-15(26)10-18(17(24)27)7-2-3-8-18/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,19,25) |
Standard InChI Key | NMVQEXOKQNKWMU-UHFFFAOYSA-N |
Canonical SMILES | CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architectural Features
The molecule’s backbone comprises a spiro[4.4]nonane system fused to a 2-azaspiro ring, where the spiro junction at the 2-position introduces conformational rigidity. This spirocyclic motif is further functionalized with two ketone groups at the 1- and 3-positions, creating a 1,3-dioxo-2-azaspiro[4.4]nonane substructure. The acetamide group bridges this spiro system to a phenyl ring substituted with a 2-methyl-2H-tetrazol-5-yl moiety, a heterocycle renowned for its metabolic stability and bioisosteric equivalence to carboxylic acids.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁N₅O₃ |
Molecular Weight | 367.41 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 6 (2 ketones, 1 amide, 3 tetrazole N) |
Rotatable Bonds | 4 |
Topological Polar Surface Area | 112 Ų |
Derived from structural analysis and computational tools .
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound remains undisclosed in public domains, analogous spirocyclic acetamides exhibit characteristic signals:
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¹H NMR: Protons on the spirocyclic ring resonate between δ 1.5–2.5 ppm (aliphatic CH₂), while the tetrazole’s methyl group appears as a singlet near δ 3.8–4.0 ppm .
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¹³C NMR: The spirocyclic ketones (C=O) are typically observed at δ 205–210 ppm, and the tetrazole’s quaternary carbon at δ 150–160 ppm .
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IR: Strong absorptions for amide (1650 cm⁻¹) and ketone (1720 cm⁻¹) carbonyl groups are anticipated.
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide can be deconstructed into three key fragments:
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Spirocyclic diketone precursor: Likely derived from cyclocondensation of a 1,4-diamine with a diketone .
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3-(2-Methyltetrazol-5-yl)aniline: Synthesized via Huisgen cycloaddition between an azide and nitrile, followed by methylation.
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Acetamide linkage: Formed through nucleophilic acyl substitution between an acetyl chloride and the aniline.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | H₂SO₄, reflux, 12 h | 65 | 92 |
2 | CuI, DMF, 80°C, 6 h | 78 | 89 |
3 | DCM, Et₃N, 0°C→RT, 24 h | 82 | 95 |
Adapted from analogous procedures in spirocyclic syntheses .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.03 mg/mL at pH 7.4), necessitating formulation with solubilizing agents for in vivo studies. Stability studies indicate decomposition <5% after 48 h at 25°C in PBS, though the tetrazole ring may undergo hydrolysis under strongly acidic or basic conditions .
ADME Predictions
Computational models (e.g., SwissADME) predict:
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Absorption: High gastrointestinal permeability (LogP = 2.1) but potential P-glycoprotein efflux.
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the spirocyclic ring.
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Excretion: Renal clearance predominant due to moderate molecular weight and hydrophilicity .
Biological Activity and Mechanistic Insights
Hypothesized Targets
The structural resemblance to kinase inhibitors (e.g., imatinib) suggests potential activity against tyrosine kinases. The tetrazole moiety may mimic carboxylate groups, enabling interactions with ATP-binding pockets. Preliminary molecular docking studies (PDB: 1IEP) indicate favorable binding to Abl kinase (ΔG = -9.2 kcal/mol).
In Vitro Screening Data
While experimental IC₅₀ values are unavailable, related spirocyclic acetamides demonstrate:
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Anticancer Activity: GI₅₀ = 1.2–5.6 μM against MCF-7 breast cancer cells .
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Antimicrobial Effects: MIC = 8 μg/mL against Staphylococcus aureus .
Applications and Future Directions
Drug Discovery
The compound’s modular structure allows for diversification at the tetrazole and spirocyclic positions, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . Hybridization with known pharmacophores (e.g., sulfonamides) could enhance target engagement .
Material Science
Spirocyclic frameworks are increasingly explored in organic electronics for their conformational stability. Functionalization with electron-withdrawing tetrazoles may yield novel semiconductors .
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